Cas no 1806970-41-1 (3-(Aminomethyl)-4-(difluoromethyl)-6-fluoro-2-methylpyridine)
3-(Aminomethyl)-4-(difluoromethyl)-6-fluoro-2-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Aminomethyl)-4-(difluoromethyl)-6-fluoro-2-methylpyridine
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- Inchi: 1S/C8H9F3N2/c1-4-6(3-12)5(8(10)11)2-7(9)13-4/h2,8H,3,12H2,1H3
- InChI Key: NJOIYWHTRKURGX-UHFFFAOYSA-N
- SMILES: FC(C1C=C(N=C(C)C=1CN)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 166
- XLogP3: 1.2
- Topological Polar Surface Area: 38.9
3-(Aminomethyl)-4-(difluoromethyl)-6-fluoro-2-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029033637-250mg |
3-(Aminomethyl)-4-(difluoromethyl)-6-fluoro-2-methylpyridine |
1806970-41-1 | 95% | 250mg |
$1,058.40 | 2022-03-31 | |
| Alichem | A029033637-500mg |
3-(Aminomethyl)-4-(difluoromethyl)-6-fluoro-2-methylpyridine |
1806970-41-1 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
| Alichem | A029033637-1g |
3-(Aminomethyl)-4-(difluoromethyl)-6-fluoro-2-methylpyridine |
1806970-41-1 | 95% | 1g |
$2,837.10 | 2022-03-31 |
3-(Aminomethyl)-4-(difluoromethyl)-6-fluoro-2-methylpyridine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 3-(Aminomethyl)-4-(difluoromethyl)-6-fluoro-2-methylpyridine
3-(Aminomethyl)-4-(difluoromethyl)-6-fluoro-2-methylpyridine: A Comprehensive Overview
The compound 3-(Aminomethyl)-4-(difluoromethyl)-6-fluoro-2-methylpyridine (CAS No: 1806970-41-1) is a highly specialized organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This pyridine derivative is characterized by its unique substitution pattern, which includes an aminomethyl group at position 3, a difluoromethyl group at position 4, a fluoro group at position 6, and a methyl group at position 2. These substituents confer the molecule with distinctive chemical and physical properties, making it a valuable compound for research and industrial applications.
Recent studies have highlighted the potential of 3-(Aminomethyl)-4-(difluoromethyl)-6-fluoro-2-methylpyridine in drug discovery, particularly in the development of novel therapeutics targeting specific biological pathways. The molecule's structure allows for diverse interactions with biological systems, enabling it to serve as a scaffold for designing bioactive compounds. For instance, researchers have explored its role in inhibiting key enzymes involved in metabolic disorders, such as diabetes and obesity. The presence of the fluoro groups enhances the molecule's lipophilicity, which is crucial for improving drug absorption and bioavailability.
In addition to its pharmaceutical applications, 3-(Aminomethyl)-4-(difluoromethyl)-6-fluoro-2-methylpyridine has shown promise in agrochemical research. Its ability to interact with plant enzymes and microbial targets makes it a potential candidate for developing eco-friendly pesticides and herbicides. Recent advancements in green chemistry have emphasized the importance of fluorinated compounds like this one due to their enhanced stability and reduced environmental impact compared to traditional agrochemicals.
The synthesis of 3-(Aminomethyl)-4-(difluoromethyl)-6-fluoro-2-methylpyridine involves a multi-step process that typically begins with the preparation of the pyridine ring followed by successive substitution reactions to introduce the desired groups. Researchers have optimized these reactions to improve yield and purity, leveraging modern catalytic techniques and fluorination methods. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process, making it more efficient and scalable for industrial purposes.
From a structural perspective, the molecule's aminomethyl group at position 3 plays a critical role in its reactivity and functionality. This group can act as a nucleophile or undergo further modifications to introduce additional functional groups, thereby expanding its versatility. Similarly, the difluoromethyl group at position 4 contributes to the molecule's electronic properties, influencing its ability to participate in hydrogen bonding and other intermolecular interactions.
Recent studies have also explored the use of 3-(Aminomethyl)-4-(difluoromethyl)-6-fluoro-2-methylpyridine in materials science, particularly in the development of advanced materials for electronic applications. Its unique electronic structure makes it a potential candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have reported that the molecule's fluoro substituents enhance its electron-withdrawing properties, which are essential for achieving high performance in electronic devices.
In conclusion, 3-(Aminomethyl)-4-(difluoromethyl)-6-fluoro-2-methylpyridine (CAS No: 1806970-41-1) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique substitution pattern and chemical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
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